Lead tetracetate

Vue d'ensemble

Description

Lead tetracetate (LTA), known for its versatility as an oxidant in organic chemistry, can engage in a variety of reactions with different organic substrates. Its ability to act as both a radical and ionic oxidant allows it to participate in substitution, elimination, addition, or fragmentation reactions, depending on the functionality of the substrate and the experimental conditions .

Synthesis Analysis

Molecular Structure Analysis

The crystal structure of a related compound, lead acetate trihydrate, has been determined, showing a monocapped square antiprism coordination polyhedron around the lead atom. This structure is coordinated by nine oxygen atoms from water molecules and acetate groups . While this does not directly describe lead tetracetate, it provides insight into the coordination environment of lead in its acetate complexes.

Chemical Reactions Analysis

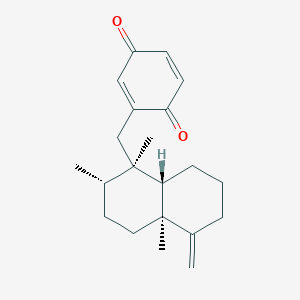

Lead tetracetate has been shown to oxidize a Corynanthe-type indole alkaloid, mitragynine, producing a 7-acetoxyindolenine derivative and a dimeric compound as a minor product. The formation mechanism and the novel structure of the dimeric compound, which includes a bridge between specific positions of the indolenine parts, were studied . Additionally, lead tetracetate reacts with hydrocarbons in a free radical reaction to produce acetate esters, with a selectivity based on the hydrogen abstracting species . It also oxidizes organic sulfides in acetic acid, with the reaction proceeding even with less reactive tert-sulfides . In the context of sugars, lead tetracetate has been used to cleave glycols, which serves as a diagnostic test for terminal 1,2-glycol groups in sensitive compounds . Furthermore, it has been employed in the oxidative decarboxylation of acids, converting carboxylic acids into various compounds depending on the experimental conditions . The oxidation of oligosaccharides with lead tetracetate has been useful for examining structural features of trisaccharides and higher oligosaccharides . Lastly, the oxidation of benzenoid compounds by lead tetracetate in the presence of trifluoro- or trichloro-acetic acid has been studied, yielding a variety of products including biaryls, aryl acetates, and aryl-lead compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of lead tetracetate are not explicitly detailed in the provided papers. However, its reactivity with various functional groups and its role as an oxidizing agent in organic chemistry are well-documented . The papers suggest that lead tetracetate is a powerful reagent capable of inducing a wide range of chemical transformations, which is indicative of its strong oxidizing nature and its ability to interact with different organic molecules under various conditions.

Applications De Recherche Scientifique

Oxidative Decarboxylation in Organic Synthesis : Lead tetracetate is used for oxidative decarboxylation of acids, transforming carboxylic acids into various compounds based on experimental conditions. This reaction is critical in organic synthesis, especially for the decarboxylation of alpha-hydroxy and alpha-amino acids (Sheldon & Kochi, 2011).

Archaeological Metal Provenancing : In archaeology, lead isotope provenance studies, such as those conducted at the University of Oxford, have employed methodologies involving lead compounds for determining the origin of metals used in ancient artifacts (Stos‐gale & Gale, 2009).

Electrochemical Synthesis : A study focused on the electrochemical synthesis of lead tetraacetate demonstrates its efficiency. The process involves using metallic lead as the initial reagent, offering a simplified technology with improved economic indexes (Satayev et al., 2015).

Water Sample Analysis : Lead tetracetate is instrumental in analytical chemistry and environmental science for the detection of trace and ultratrace elements in water samples. Techniques like dispersive liquid-liquid microextraction coupled with electrothermal atomic absorption spectrometry utilize lead compounds for accurate measurements (Naseri et al., 2008).

Phytoextraction Research : Research on lead mobilization from polluted soil using EDTA ligand demonstrates lead's role in environmental studies. This research is vital for understanding lead's behavior in agricultural contexts and its potential remediation (Plopeanu et al., 2012).

Synthesis of Chemical Compounds : Lead tetraacetate is used for the one-pot synthesis of acridine derivatives from 1,2-diols, highlighting its role in the creation of new chemical entities, which is crucial in fields like drug discovery (Jagadishbabu & Shivashankar, 2015).

Safety And Hazards

Lead tetracetate is toxic and can cause severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or inhaled . Ingestion of a large amount can cause local irritation of the alimentary tract, pain, leg cramps, muscle weakness, paresthesias, depression, coma, and death may follow in 1 or 2 days .

Orientations Futures

Propriétés

InChI |

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/p-4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAREBLATURGT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

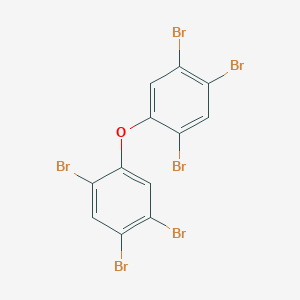

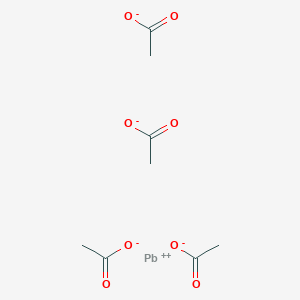

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Pb-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801047756 | |

| Record name | Tetrakis(acetato-kappaO,kappaO′)lead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999), Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(IV) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.228 at 17 °C/4 °C | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Lead tetraacetate | |

Color/Form |

Colorless monoclinic prisms from glacial acetic acid, Colorless or faintly pink crystals, sometimes moist with glacial acetic acid | |

CAS RN |

546-67-8, 12365-56-9 | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, lead(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(acetato-kappaO,kappaO′)lead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 °F (USCG, 1999), 175-180 °C | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.